Butanoic acid, 4-(methoxyphenylphosphinyl)-, methyl ester
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Overview
Description
Butanoic acid, 4-(methoxyphenylphosphinyl)-, methyl ester is an organic compound with a complex structure that includes a butanoic acid backbone, a methoxyphenylphosphinyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(methoxyphenylphosphinyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-(methoxyphenylphosphinyl)-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butanoic acid and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves heating the ester with a large excess of water and a strong acid catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include butanoic acid, methanol, and various oxidized or substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
Butanoic acid, 4-(methoxyphenylphosphinyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which butanoic acid, 4-(methoxyphenylphosphinyl)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding or chemical modification, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 4-methoxy-, methyl ester: This compound has a similar structure but lacks the phosphinyl group.
Methyl butanoate: A simpler ester with a butanoic acid backbone and a methyl ester group.
Uniqueness
Butanoic acid, 4-(methoxyphenylphosphinyl)-, methyl ester is unique due to the presence of the methoxyphenylphosphinyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
60705-80-8 |
---|---|
Molecular Formula |
C12H17O4P |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
methyl 4-[methoxy(phenyl)phosphoryl]butanoate |
InChI |
InChI=1S/C12H17O4P/c1-15-12(13)9-6-10-17(14,16-2)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
InChI Key |
XXBBZRWWONWMTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCP(=O)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
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